
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Chemical Modification and Synthesis Techniques : A study by Kishimoto et al. (1984) detailed the chemical modification of sulfazecin, leading to the synthesis of derivatives with potent antimicrobial activities against gram-negative bacteria. This research outlines the process of creating new compounds with enhanced bacterial resistance properties (Kishimoto et al., 1984).
- Novel Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized new heterocyclic compounds derived from visnaginone and khellinone, exhibiting significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. This study highlights the potential therapeutic applications of such derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).
Synthesis Methodologies
- Microwave-Assisted Synthesis : Virk et al. (2018) discussed the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide using both conventional and microwave-assisted protocols. This study emphasized the efficiency of microwave-assisted synthesis in reducing reaction time and improving yield, showcasing the advancements in synthetic chemistry techniques (Virk et al., 2018).
Potential Therapeutic Benefits
- Cytotoxic Activities : Vorona et al. (2009) explored the synthesis of derivatives of 6Z-acetylmethylenepenicillanic acid tert-butyl ester, demonstrating a dependency of cytotoxic effects on the structure of the substituent in position 6 and the isomerism of the oxyimino group. This study contributes to the understanding of structure-activity relationships in the development of anticancer drugs (Vorona et al., 2009).
Advanced Chemical Studies
- Solubility and Thermodynamics : Shakeel et al. (2016) measured the solubility of a dihydropyrimidine derivative in various solvents, providing critical data for the formulation of medicines. This research is crucial for understanding the solubility profiles of potential drugs, which is essential for their bioavailability and therapeutic effectiveness (Shakeel et al., 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-butylbenzenesulfonyl chloride with 2-amino-4,6-dihydroxypyrimidine in the presence of a base to form 5-((4-butylphenyl)sulfonyl)-6-hydroxy-1,6-dihydropyrimidine-2-thiol. This intermediate is then reacted with N-(4-methoxybenzyl)acetamide in the presence of a coupling agent to form the final product, 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide.", "Starting Materials": [ "4-butylbenzenesulfonyl chloride", "2-amino-4,6-dihydroxypyrimidine", "N-(4-methoxybenzyl)acetamide", "Base", "Coupling agent" ], "Reaction": [ "Step 1: 4-butylbenzenesulfonyl chloride is reacted with 2-amino-4,6-dihydroxypyrimidine in the presence of a base to form 5-((4-butylphenyl)sulfonyl)-6-hydroxy-1,6-dihydropyrimidine-2-thiol.", "Step 2: The intermediate from step 1 is then reacted with N-(4-methoxybenzyl)acetamide in the presence of a coupling agent to form the final product, 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide." ] } | |
CAS RN |
1223902-49-5 |
Molecular Formula |
C24H27N3O5S2 |
Molecular Weight |
501.62 |
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H27N3O5S2/c1-3-4-5-17-8-12-20(13-9-17)34(30,31)21-15-26-24(27-23(21)29)33-16-22(28)25-14-18-6-10-19(32-2)11-7-18/h6-13,15H,3-5,14,16H2,1-2H3,(H,25,28)(H,26,27,29) |
InChI Key |
BBSVSUWVHKTSKT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



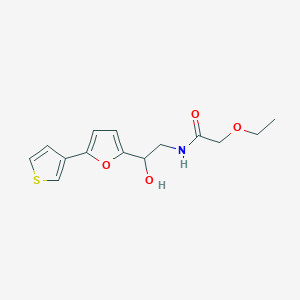
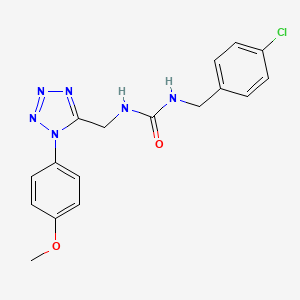
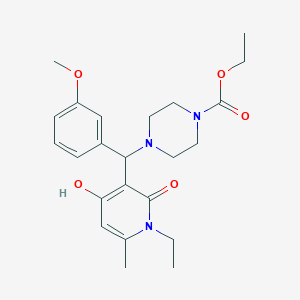
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2873337.png)

![2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2873340.png)
![N-[3-(4-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2873341.png)
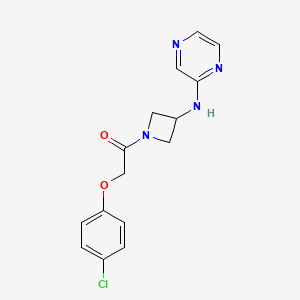
![2-((1-((3,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole](/img/structure/B2873344.png)
![9-(4-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2873345.png)
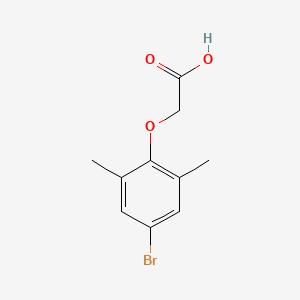
![2-[7-(Furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2873349.png)
![7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2873352.png)
![3-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2873356.png)